Troriluzole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It has shown promise in treating spinocerebellar ataxia type 3 (SCA3) , obsessive-compulsive disorder (OCD) , and glioblastoma .
- This compound is a prodrug formulation of the established medication riluzole .
Troriluzole: or ) is an experimental medication investigated for various conditions.
Preparation Methods
- Troriluzole is synthesized through specific routes, but detailed synthetic procedures are not widely available.
- Industrial production methods remain proprietary, limiting public knowledge.
Chemical Reactions Analysis
- Troriluzole likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly documented.
- Major products formed from these reactions are not extensively reported.
Scientific Research Applications
- Other potential applications may emerge as research progresses.
Neurology: Investigated for , a genetic neurodegenerative disorder affecting the cerebellum and spinal cord.
Psychiatry: Explored as a potential treatment for , a chronic mental health condition characterized by intrusive thoughts and repetitive behaviors.
Oncology: Under study for , an aggressive brain tumor.
Mechanism of Action
- Troriluzole acts by reducing synaptic glutamate levels.
- It enhances the expression and function of excitatory amino acid transporters (e.g., EAAT2 ) in glial cells.
- Glial cells play a crucial role in clearing synaptic glutamate, contributing to its mechanism of action .
Comparison with Similar Compounds
- Troriluzole’s uniqueness lies in its prodrug nature and potential once-daily dosing.
- Similar compounds include riluzole (its active form) and other glutamatergic modulators.
Biological Activity
Troriluzole (BHV4157) is a novel tripeptide prodrug derived from riluzole, designed to modulate glutamate levels in the brain. Its primary mechanism involves enhancing the uptake of glutamate by increasing the expression and function of excitatory amino acid transporters on glial cells. This action aims to mitigate the neurotoxic effects associated with excessive glutamate, which is implicated in various neurological disorders.
This compound functions primarily by reducing synaptic glutamate concentrations, which can prevent excitotoxicity—a process where neurons are damaged and killed by excessive stimulation by neurotransmitters such as glutamate. By enhancing glutamate clearance from the synapse, this compound aims to restore normal neuronal function and protect against neurodegeneration.
Clinical Efficacy
This compound has been investigated for its efficacy across several neurological conditions, including Spinocerebellar Ataxia (SCA) and Alzheimer’s Disease (AD), among others.
Spinocerebellar Ataxia (SCA)
A pivotal study demonstrated that patients with SCA treated with 200 mg of this compound daily exhibited a 50-70% slowing of disease progression over three years compared to untreated controls. This translates to a delay in disease progression of approximately 1.5 to 2.2 years . The treatment showed statistically significant improvements across multiple endpoints, including the modified functional Scale for the Assessment and Rating of Ataxia (f-SARA) .
Alzheimer’s Disease (AD)
In contrast, a Phase 2/3 study indicated that while this compound was well-tolerated at a dose of 280 mg daily, it did not demonstrate statistically significant effects as a symptomatic treatment for mild-to-moderate AD patients. Ongoing analyses are expected to clarify its potential as a disease-modifying agent . However, preclinical studies in mouse models have shown that it can reduce harmful glutamate levels and improve cognitive functions, suggesting potential benefits if administered early in the disease process .
Summary of Research Findings
Case Study: Efficacy in SCA
In a clinical trial involving SCA patients, data indicated that those treated with this compound experienced a significantly lower rate of decline compared to untreated individuals. The odds ratio for disease progression was calculated at 4.1 , indicating a strong protective effect against worsening symptoms .
Case Study: Investigating AD
While clinical trials for AD did not yield positive results, preclinical studies have opened avenues for further investigation into the timing and dosage of treatment. These findings suggest that early intervention with this compound may alter disease trajectories favorably .
Future Directions
This compound's role in treating neurological disorders continues to be explored, particularly its potential applications beyond SCA and AD. Ongoing studies are assessing its efficacy in conditions such as Generalized Anxiety Disorder (GAD) and Obsessive-Compulsive Disorder (OCD), where modulation of glutamate may offer therapeutic benefits .
Properties
CAS No. |
1926203-09-9 |
---|---|
Molecular Formula |
C15H16F3N5O4S |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C15H16F3N5O4S/c1-23(13(26)6-20-11(24)5-19)7-12(25)22-14-21-9-3-2-8(4-10(9)28-14)27-15(16,17)18/h2-4H,5-7,19H2,1H3,(H,20,24)(H,21,22,25) |
InChI Key |
YBZSGIWIPOUSHY-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN |
Canonical SMILES |
CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BHV-4157; troriluzole. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.